3,4,6-三-O-乙酰基-2-叠氮基-2-脱氧-D-半乳糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

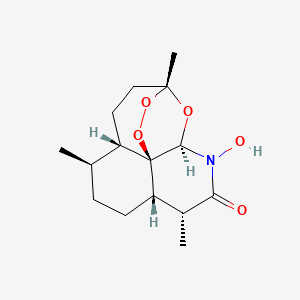

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose (TADG) is a sugar derivative that has been used in a variety of scientific research applications, ranging from biochemistry to pharmaceuticals. TADG is a unique sugar derivative due to its ability to form covalent bonds with proteins and other molecules, allowing for the study of protein-sugar interactions. In addition, TADG can be used to generate a variety of other compounds, such as glycoproteins, glycolipids, and glycosylated proteins. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of TADG.

科学研究应用

Synthesis of Oligosaccharides

This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) and play crucial roles in various biological processes.

Production of Glycopeptides and Glycolipids

It is a key component for the synthesis of glycopeptides and glycolipids . Glycopeptides and glycolipids are essential components of cell membranes and play significant roles in cell-cell interactions.

Synthesis of D-galactosamine

The reaction product of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose provides a convenient source of D-galactosamine . D-galactosamine is an important compound in biochemistry and is used in the synthesis of glycosylated proteins and lipids.

Production of Glycosyl Halides

The compound is also used in the production of 3,4,6-tri-0-acetyI-2-azido-2-deoxy-a-~-galactopyranosy~ halides . These halides are used as reactants for the preparation of 2-azido-2-deoxy-a- and -13-D-galactopyranosides .

Synthesis of Antigenic Determinants

The compound is used in the synthesis of oligosaccharides related to the A blood determinants and other important human cell-surface antigenic determinants . These determinants are crucial for immunochemical and enzymological studies.

Research in Glycosphingolipids

The compound is used in research related to glycosphingolipids . Glycosphingolipids are a type of glycolipid found in the cell membrane and have been associated with various cellular functions, including cell recognition and signal transduction.

作用机制

Target of Action

It is known that azido sugars like this compound are often used in the synthesis of glycopeptides and glycolipids , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.

Mode of Action

The 2-azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose acts as a latent amine . This group can be re-accessed by several reductive chemistries , allowing the compound to interact with its targets.

Biochemical Pathways

The compound plays an important role in α-selective glycosylations , which are crucial processes in the synthesis of glycopeptides and glycolipids . These molecules are involved in various biological functions, including cell-cell recognition and immune response.

Result of Action

Given its role in the synthesis of glycopeptides and glycolipids , it can be inferred that the compound may influence the structures and functions of these molecules.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose involves the conversion of commercially available starting materials to the target compound via a series of chemical reactions.", "Starting Materials": ["D-galactose", "acetic anhydride", "sodium azide", "sodium acetate", "glacial acetic acid", "anhydrous methanol", "anhydrous ether"], "Reaction": ["Step 1: D-galactose is reacted with acetic anhydride and a catalytic amount of sodium acetate in glacial acetic acid to give 3,4,6-tri-O-acetyl-D-galactose.", "Step 2: The 3,4,6-tri-O-acetyl-D-galactose is then reacted with sodium azide in anhydrous methanol to give 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactose.", "Step 3: The final compound, 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose, is obtained by removing the acetyl protecting groups using anhydrous ether as a solvent."] } | |

CAS 编号 |

83025-10-9 |

产品名称 |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose |

分子式 |

C₁₂H₁₇N₃O₈ |

分子量 |

331.28 |

同义词 |

2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)